4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine
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Overview
Description
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and piperidine rings The naphthalene-2-sulfonyl group attached to the piperazine ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and piperidine rings through nucleophilic substitution reactions. The naphthalene-2-sulfonyl group can be introduced via sulfonylation reactions using reagents like naphthalene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine core or the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[Methyl-(naphthalene-2-sulfonyl)-amino]-phenoxy-acetic acid
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H29N5O2S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-methyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C24H29N5O2S/c1-19-17-23(27-11-5-2-6-12-27)26-24(25-19)28-13-15-29(16-14-28)32(30,31)22-10-9-20-7-3-4-8-21(20)18-22/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3 |
InChI Key |
PMNNDXYKXYXJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCCC5 |
Origin of Product |
United States |
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